2-Hydroxyethyl acrylate

Beschreibung

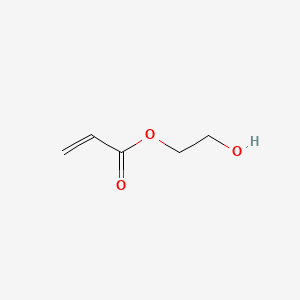

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIGHNLMNHATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-58-7, 26022-14-0, 9051-31-4 | |

| Record name | Polyethylene glycol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022123 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear colorless liquid | |

CAS No. |

818-61-1 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (USCG, 1999), -60.2 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The direct esterification of acrylic acid with ethylene oxide in the presence of trivalent chromium salts (e.g., chromium salicylate) is a high-efficiency method. The reaction proceeds via nucleophilic attack of the ethylene oxide on the carboxylic acid group, facilitated by the catalyst:

Key parameters include:

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 94–96% | |

| Purity (post-distillation) | 99% (APHA color 0–5) | |

| By-products | <1% EGDA, <0.1% acrylic acid |

The use of polymerization inhibitors (e.g., hydroquinone) prevents premature crosslinking during synthesis.

Transesterification of Methyl Acrylate with Ethylene Glycol

Reaction Pathway

This method involves the exchange of the methyl group in methyl acrylate with ethylene glycol:

Advantages :

Challenges and Optimization

-

Impurities : Commercial HEA typically contains 1–5% EGDA and residual acrylic acid.

-

Purification : Sequential extraction with hexane (to remove EGDA) and ether (to remove acrylic acid) followed by drying with MgSO₄ achieves >98% purity.

| Step | Solvent | Target Impurity | Efficiency |

|---|---|---|---|

| Initial extraction | Hexane (10×) | EGDA | 90–95% |

| Salting-out | NaCl (200 g/L) | Acrylic acid | 80–85% |

| Final extraction | Diethyl ether (4×) | Residual acids | >99% |

Post-purification distillation under vacuum (85–88°C, 5–6 mm Hg) yields colorless HEA with negligible impurities.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | By-products | Scalability |

|---|---|---|---|---|

| Chromium-catalyzed | 94–96% | 99% | Low | High |

| Transesterification | 85–90% | 98% | Moderate | Moderate |

The chromium-based method is preferred industrially due to its superior yield and lower by-product formation.

Industrial-Scale Production Considerations

-

Safety : Ethylene oxide is highly explosive; closed-loop reactors with pressure relief systems are mandatory.

-

Waste Management : Catalyst recovery (e.g., chromium salts) and methanol recycling from transesterification reduce environmental impact.

Quality Control and Analytical Characterization

Analyse Chemischer Reaktionen

Homopolymerization

HEA undergoes free radical polymerization to form poly(2-hydroxyethyl acrylate) (PHEA), which exhibits strong intermolecular hydrogen bonding due to hydroxyl groups. Key characteristics include:

-

Autoacceleration Mechanism : Bulk polymerization shows rapid conversion rates (100% conversion achievable) due to restricted chain termination at high viscosity .

-

High Activation Energy : 155.8 kJ/mol, attributed to hydrogen bonding effects .

-

Hydrogel Formation : Resulting polymers are insoluble in common solvents but absorb >30% (w/w) water .

Table 1: Homopolymerization Parameters

| Condition | Kinetics | (g/mol) | (PDI) |

|---|---|---|---|

| Bulk (90°C) | Autoaccelerated | 78,000 | 1.3–1.6 |

| ATRP (aqueous, 90°C) | Controlled | 10,000–78,000 | 1.2–1.3 |

| Data from |

Copolymerization

HEA copolymerizes with:

-

Acrylates/Methacrylates : Enhances adhesion and flexibility in coatings .

-

Vinyl Monomers (e.g., styrene, vinyl chloride): Improves chemical resistance in automotive topcoats .

-

Unsaturated Polyesters : Used in UV-curable resins for low-VOC formulations .

Crosslinking Reactions

The hydroxyl group in HEA enables covalent crosslinking with:

Isocyanates

Reacts with aliphatic/aromatic isocyanates (e.g., HDI, TDI) to form polyurethane networks:

Epoxides

Forms ether linkages with epoxides (e.g., glycidyl methacrylate):

Functionalization via Oxidation

HEA-derived polymers can be oxidized to introduce aldehyde groups for biomaterial applications:

TEMPO-Mediated Oxidation

-

Reagent : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)/NaClO/NaBr .

-

Product : Oxidized PHEA (OP) with multiple aldehyde side chains.

-

Key Findings :

Table 2: OP Reactivity with Collagen

| Reaction pH | Crosslinking Efficiency | Collagen Thermal Stability |

|---|---|---|

| 7.0 | Low | Minimal improvement |

| 9.4 | High | ↑ 15–20°C |

| Data from |

Atom Transfer Radical Polymerization (ATRP)

HEA polymerizes via ATRP using Cu(I)Br/PMDETA catalyst:

Mechanism :

Hydrolysis and Side Reactions

HEA’s ester group is susceptible to hydrolysis under alkaline conditions:

Wissenschaftliche Forschungsanwendungen

Coatings

Automotive and Industrial Coatings

- High-Performance Automotive Coatings: 2-HEA is integral in formulating acrylic enamels used in automotive coatings. These coatings enhance corrosion resistance and durability, making them suitable for harsh environments .

- Industrial Coatings: The compound is also employed in industrial coatings, providing protective layers that resist weathering and chemical exposure .

Table 1: Properties of Coatings Using 2-HEA

| Property | Description |

|---|---|

| Adhesion | Excellent adhesion to various substrates |

| Flexibility | Maintains flexibility under stress |

| Chemical Resistance | Resistant to solvents and chemicals |

| Durability | Long-lasting performance in challenging conditions |

Adhesives

2-HEA enhances the performance of adhesives by improving bonding strength and durability. It is particularly useful in pressure-sensitive adhesives for applications such as tapes, labels, and stickers . The compound contributes to the adhesive's heat resistance, moisture resistance, and overall stability.

Table 2: Adhesive Applications of 2-HEA

| Application Type | Characteristics |

|---|---|

| Pressure-Sensitive Adhesives | Good adhesion without residue on removal |

| Textile Adhesives | Improves flexibility and durability of fabrics |

Biomedical Applications

Research has shown that 2-HEA can be polymerized to create hydrogels suitable for biomedical applications. These hydrogels can absorb significant amounts of water (over 30% w/w) and are used in tissue engineering and drug delivery systems . The ability to copolymerize with other monomers allows for tailored properties in biomedical materials.

Case Study: Hydrogel Development

- A study demonstrated the polymerization of 2-HEA using various methods, including bulk and solution polymerization. The resulting materials exhibited high molecular weights and strong intermolecular hydrogen bonding, making them ideal for applications requiring biocompatibility .

Textiles and Personal Care Products

In the textile industry, 2-HEA is used to enhance the dyeability, softness, and durability of fabrics. It serves as a softening agent and finishing agent . Additionally, this compound is incorporated into personal care products such as lotions and creams to improve texture and provide moisturizing effects.

Concrete Additives

2-HEA is utilized in concrete formulations to enhance properties such as workability and adhesion. Its incorporation into concrete mixtures improves the overall performance of concrete structures by enhancing their durability against environmental factors .

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl acrylate primarily involves its ability to copolymerize with other monomers, forming complex polymer networks. The hydroxy group in the compound acts as a reactive site for cross-linking, enabling the formation of stable and durable polymers . In transdermal drug delivery systems, the pH-responsive nature of this compound-based hydrogels allows for controlled release of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-Hydroxyethyl Methacrylate (HEMA)

Key Insight : While HEMA’s methyl group improves polymer stability, 2-HEA’s acrylate group enables faster curing and greater flexibility . Both are biocompatible, but HEMA dominates medical devices due to established safety profiles .

2-Hydroxypropyl Acrylate (HPA)

Key Insight : HPA’s propyl chain introduces thermoresponsive properties, making it superior for stimuli-responsive applications, whereas 2-HEA’s simpler structure suits broader industrial uses .

Ethyl Acrylate (EA)

Key Insight: In pressure-sensitive adhesives, 2-HEA outperforms EA in drug release due to its hydrophilicity, though EA is cheaper for non-medical applications .

2-Ethylhexyl Acrylate (2-EHA)

| Property | 2-HEA | 2-EHA |

|---|---|---|

| Molecular Weight | 116.12 g/mol | 184.28 g/mol |

| Hydrophobicity | Hydrophilic | Highly hydrophobic |

| Tg of Polymers | ~-15°C | ~-50°C |

| Applications | Hydrogels, coatings | Flexible adhesives, sealants |

Key Insight : 2-EHA’s long alkyl chain provides superior flexibility and water resistance, while 2-HEA is preferred for hydrophilic matrices .

Cyanoethyl Acrylate (CEA)

| Property | 2-HEA | CEA |

|---|---|---|

| Functional Group | Hydroxyl | Cyano (-CN) |

| Polarity | Moderate | High (polar nitrile group) |

| Applications | Biomedical coatings | Electronics (dielectric films) |

Key Insight : CEA’s nitrile group enhances dielectric properties, making it ideal for electronics, whereas 2-HEA’s hydroxyl group suits biocompatible systems .

Biologische Aktivität

2-Hydroxyethyl acrylate (HEA) is a versatile compound widely used in various biomedical applications due to its unique properties. This article explores its biological activity, focusing on antimicrobial properties, potential toxicity, and applications in medical materials.

This compound is a clear, colorless liquid that is less dense than water and can polymerize exothermically. Its chemical structure allows it to form hydrophilic polymers, making it suitable for applications in hydrogels and coatings.

Antimicrobial Activity

Research Findings:

Several studies have investigated the antimicrobial properties of HEA-based materials. One notable study demonstrated that hydrogels made from poly(this compound) exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, achieving over 99% reduction in bacterial viability .

Table 1: Antimicrobial Efficacy of HEA-Based Hydrogels

| Pathogen | % Reduction in Viability |

|---|---|

| Escherichia coli | >99% |

| Staphylococcus aureus | >99% |

| Candida albicans | >99% |

In another study, HEA was copolymerized with other monomers to enhance its antimicrobial properties. The resulting materials showed effective inhibition of various microorganisms, indicating the potential for use in wound dressings and other medical applications .

Toxicity and Allergic Reactions

Despite its beneficial applications, this compound has been associated with allergic reactions, particularly in occupational settings. Case studies report instances of allergic hand dermatitis among workers handling HEA during the manufacturing of soft contact lenses. Symptoms included localized dermatitis and systemic reactions such as fatigue and nausea .

Table 2: Case Studies of Allergic Reactions to HEA

| Patient Age | Symptoms | Duration of Exposure | Patch Test Results |

|---|---|---|---|

| 29 | Recurrent hand dermatitis | 6 weeks | Positive to HEA and HEMA |

| 44 | Systemic symptoms (fatigue, nausea) | 2 years | Positive to HEA |

Applications in Biomedical Engineering

The ability of HEA to form hydrophilic polymers makes it suitable for various biomedical applications. It has been utilized in the development of hydrogels for drug delivery systems and wound healing materials. The incorporation of antimicrobial agents into HEA-based hydrogels has shown promise in enhancing their effectiveness against infections while providing a moist environment conducive to healing .

Q & A

Q. What are the recommended methods for synthesizing and characterizing HEA-based copolymers for biomedical applications?

HEA is copolymerized with monomers like acrylic acid, methacrylates, or vinyl acetate to tailor material properties. For example, random copolymers of HEA and ethyl acrylate (EA) in P(EA-HEA) networks can be synthesized via free-radical polymerization, with polyethylene glycol (PEG) or polyvinyl alcohol (PVA) as crosslinkers. Characterization involves:

Q. How should researchers safely handle and store HEA in laboratory settings?

HEA requires strict safety protocols due to its reactivity and toxicity:

- Ventilation : Use local exhaust systems or sealed sources to limit vapor exposure.

- PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats.

- Storage : Keep in glass containers, protected from light, at room temperature (preferably <25°C). Avoid inert gas storage to prevent unintended polymerization .

Q. What analytical techniques are optimal for quantifying HEA purity and degradation products?

- GC-MS/HS-SPME : Detects volatile impurities (e.g., residual monomers) in polymer matrices.

- HPLC : Monitors hydrolytic degradation products like acrylic acid and ethylene glycol.

- NMR (¹H/¹³C): Validates molecular structure and copolymer composition .

Advanced Research Questions

Q. How does HEA's hydroxyl group influence copolymer properties in stimuli-responsive materials?

The hydroxyl group enables hydrogen bonding and post-polymerization modifications. For example, in dual-responsive hydrogels (e.g., poly(N-isopropylacrylamide-co-HEA)), the hydroxyl moiety facilitates β-cyclodextrin inclusion complexes, enhancing drug-loading capacity. Adjusting HEA content (5–20 mol%) modulates lower critical solution temperature (LCST) and mechanical strength .

Q. What experimental strategies resolve contradictions in HEA's reported neurotoxic effects?

Subchronic exposure studies in rodents show dose-dependent neurotoxicity (e.g., at 60 mg/kg HEA), but results vary due to:

- Metabolic differences : HEA's esterase-mediated hydrolysis may produce toxic acrylic acid.

- Model limitations : In vitro assays often lack metabolic enzymes, underestimating toxicity. Researchers should use functional observational batteries (FOB) combined with histopathology to reconcile discrepancies .

Q. How can HEA's reactivity be optimized in RAFT polymerization for controlled architectures?

HEA’s propagation rate coefficient (kp) is temperature-dependent (e.g., 20–60°C). Use:

Q. What factors govern HEA-based hydrogel biocompatibility in corneal tissue engineering?

Feed composition (e.g., HEMA/HEA ratios) and crosslinking density critically affect:

- Oxygen permeability : Higher HEA content (>30%) improves nutrient diffusion.

- Fibroblast adhesion : Surface carboxyl groups from acrylic acid comonomers reduce cell adhesion by 40–60%.

- In vivo degradation : Enzymatic hydrolysis rates correlate with HEA’s ester bond lability .

Data Contradiction Analysis

Q. Why do studies report conflicting results on HEA’s stability under light exposure?

Discrepancies arise from:

- Stabilizer variability : Commercial HEA contains 200–650 ppm MEHQ or 4-methoxyphenol. Unstabilized batches degrade faster.

- Wavelength-specific effects : UV light (λ <300 nm) accelerates degradation, while visible light has minimal impact. Standardize testing with accelerated aging protocols (e.g., ISO 4892-2) and HPLC monitoring .

Methodological Recommendations

Q. What protocols mitigate side reactions during HEA copolymerization with hydrophobic monomers?

Q. How can HEA’s role in enhancing chemical resistance of coatings be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.